1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate
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Overview
Description
1-Dodecyl-3-MethylImidazolium MethaneSulfonate is a type of ionic liquid, which are salts in the liquid state at or near room temperature. These compounds are known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-3-MethylImidazolium MethaneSulfonate can be synthesized through the quaternization of 1-methylimidazole with 1-bromododecane in the presence of methane sulfonic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this ionic liquid involves similar synthetic routes but is carried out in larger reactors with precise control over temperature and reaction time to optimize yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-3-MethylImidazolium MethaneSulfonate can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different ionic liquids with altered alkyl chains or functional groups.
Scientific Research Applications
1-Dodecyl-3-MethylImidazolium MethaneSulfonate has found applications in several scientific research areas:
Chemistry: It is used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in the study of cell membranes and biomolecules due to its biocompatibility.
Industry: Its properties make it suitable for use in electrochemical devices, lubricants, and as a component in green chemistry processes.
Mechanism of Action
The mechanism by which 1-Dodecyl-3-MethylImidazolium MethaneSulfonate exerts its effects depends on its application. For example, in catalysis, it may stabilize transition states or intermediates, thereby enhancing reaction rates. In biological systems, its interaction with cell membranes can disrupt microbial cell walls, leading to antimicrobial effects.
Molecular Targets and Pathways Involved:
Catalysis: Interaction with substrates and intermediates in chemical reactions.
Biology: Interaction with cell membrane components and biomolecules.
Medicine: Targeting microbial cell walls and membranes.
Comparison with Similar Compounds
1-Butyl-3-MethylImidazolium MethaneSulfonate
1-Hexadecyl-3-MethylImidazolium MethaneSulfonate
1-Octyl-3-MethylImidazolium MethaneSulfonate
This comprehensive overview highlights the significance of 1-Dodecyl-3-MethylImidazolium MethaneSulfonate in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in modern research and technology.
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Properties
Molecular Formula |
C17H36N2O3S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C16H32N2.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-15H,3-13,16H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
KUEBWMVTMXOMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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